molecular formula C11H12FN3 B1427669 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole CAS No. 1375069-33-2

1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole

Cat. No.: B1427669
CAS No.: 1375069-33-2
M. Wt: 205.23 g/mol
InChI Key: WBYLLWQKDZVUOV-UHFFFAOYSA-N
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Description

1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole is a chemical compound with the molecular formula C11H12FN3 It is characterized by a cyclopentyl group attached to a benzotriazole ring, which is further substituted with a fluorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might start with the reaction of cyclopentylamine with 2-fluoronitrobenzene, followed by reduction and cyclization steps to form the benzotriazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would typically include steps such as:

    Nitration: Introduction of the nitro group.

    Reduction: Conversion of the nitro group to an amine.

    Cyclization: Formation of the benzotriazole ring.

    Purification: Techniques like recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.

Scientific Research Applications

1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole exerts its effects involves its interaction with specific molecular targets. The fluorine atom and the benzotriazole ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-Cyclopentyl-1,2,3-benzotriazole: Lacks the fluorine substitution.

    6-Fluoro-1,2,3-benzotriazole: Does not have the cyclopentyl group.

    1-Cyclopentyl-5-fluoro-1,2,3-benzotriazole: Fluorine is at a different position.

Uniqueness: 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole is unique due to the specific positioning of the cyclopentyl and fluorine groups, which can significantly influence its chemical properties and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-cyclopentyl-6-fluorobenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-8-5-6-10-11(7-8)15(14-13-10)9-3-1-2-4-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYLLWQKDZVUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C=CC(=C3)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743012
Record name 1-Cyclopentyl-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375069-33-2
Record name 1H-Benzotriazole, 1-cyclopentyl-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375069-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentyl-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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